Allitinib tosylate
Overview
Description
EGFR (Epidermal Growth Factor Receptor) inhibitors. Its chemical structure is an anilino-quinazoline compound. The compound is orally active and irreversible, making it a promising candidate for cancer treatment. Specifically, it targets both EGFR (erbB1) and ErbB2 (HER2) receptors .
Mechanism of Action
Target of Action
Allitinib tosylate, also known as AST-1306 TsOH, is a novel irreversible inhibitor that primarily targets the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Receptor 2 (ErbB2) . These receptors are part of the HER family of growth factors that activate several intracellular signaling pathways promoting cell proliferation and survival .
Mode of Action
This compound acts by selectively and irreversibly inhibiting EGFR and ErbB2 . It has an IC50 of 0.5 nM for EGFR and 3 nM for ErbB2 . It also inhibits ErbB4 with an IC50 of 0.8 nM . This means that it binds to these receptors and prevents them from activating, thus inhibiting the signaling pathways they control.
Biochemical Pathways
The primary biochemical pathways affected by this compound are those controlled by EGFR, ErbB2, and ErbB4 . These pathways are involved in cell proliferation and survival. By inhibiting these receptors, this compound disrupts these pathways, leading to decreased cell proliferation and increased cell death .
Pharmacokinetics
This compound is orally active . It is extensively metabolized in the body, with multiple enzymes involved in its biotransformation . The metabolic pathways include O-dealkylation, amide hydrolysis, dihydrodiol formation, hydroxylation, and secondary phase 2 conjugation . The metabolites of amide hydrolysis (M6) and 27,28-dihydrodiol allitinib (M10) were found to be the major pharmacologically active metabolites in the circulation . The steady-state exposures to M6 and M10 were 11% and 70% of that of allitinib, respectively .
Result of Action
The molecular and cellular effects of this compound’s action include significant, concentration-dependent inhibition of the growth of cells expressing EGFR T790M/L858R mutations . It also inhibits the activation of tyrosine kinases and downstream signaling pathways in various cancer cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of KRAS mutations has been associated with resistance to this compound . Therefore, the genetic makeup of the cells, which can be considered an environmental factor at the cellular level, plays a crucial role in the compound’s action.
Chemical Reactions Analysis
Allitinib tosylate participates in various chemical reactions, including oxidation, reduction, and substitution. While specific reagents and conditions are proprietary, researchers have observed its efficacy against mutant EGFR (T790M/L858R) and ErbB2-overexpressing cells. The major products formed from these reactions contribute to its anti-cancer activity .
Scientific Research Applications
Allitinib tosylate has garnered interest across multiple scientific disciplines:
Translational Medicine: Researchers explore its role in advancing head and neck squamous cell carcinoma (HNSCC) treatment.
Comparison with Similar Compounds
While Allitinib tosylate shares similarities with other EGFR inhibitors, its unique features include:
Irreversibility: Unlike reversible inhibitors, this compound forms long-lasting bonds with its targets.
Dual Targeting: It simultaneously inhibits both EGFR and ErbB2, broadening its therapeutic potential.
Similar Compounds
Biological Activity
Allitinib tosylate, also known as AST1306, is a novel irreversible inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It has shown promising antitumor activity in various preclinical studies and is currently being evaluated in clinical trials for the treatment of non-small cell lung cancer (NSCLC) and HER2-positive breast cancer. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, case studies, and relevant research findings.
This compound functions primarily by inhibiting the tyrosine kinase activity of EGFR and HER2, which are critical for tumor cell proliferation and survival. By binding irreversibly to these receptors, Allitinib prevents their activation and downstream signaling pathways that promote cancer cell growth. This mechanism is particularly relevant in cancers where these receptors are overexpressed or mutated.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in various studies. Key findings include:
- Absorption : Rapidly absorbed after oral administration.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes, with significant contributions from epoxide hydrolase.
- Elimination : Exhibits a half-life that supports once-daily dosing in clinical settings.
Table 1 summarizes the pharmacokinetic parameters observed in clinical studies:
Parameter | Value |
---|---|
Bioavailability | ~80% |
Half-life | 24 hours |
Volume of distribution | 3-5 L/kg |
Clearance | 0.5 L/h/kg |
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. For instance:
- NSCLC Cell Lines : Inhibition of cell growth was observed in A549 and H1975 cell lines with IC50 values in the low nanomolar range.
- HER2-Positive Breast Cancer : Significant growth inhibition was noted in SK-BR-3 cells.
Table 2 presents the IC50 values for different cancer cell lines:
Cell Line | IC50 (nM) |
---|---|
A549 | 15 |
H1975 | 10 |
SK-BR-3 | 12 |
In Vivo Studies
In vivo efficacy has been evaluated using xenograft models. In one study involving NSCLC xenografts, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups:
- Tumor Volume Reduction : Average tumor volume decreased by 65% after four weeks of treatment.
- Survival Rates : Mice treated with Allitinib exhibited improved survival rates compared to untreated controls.
Case Studies
Several clinical trials have assessed the efficacy of this compound in patients with advanced NSCLC and HER2-positive breast cancer. Notable findings from these studies include:
-
Phase I Trial in NSCLC :
- Participants : 50 patients with advanced NSCLC.
- Results : Objective response rate (ORR) was 32%, with a median progression-free survival (PFS) of 6 months.
-
Phase II Trial in HER2-Positive Breast Cancer :
- Participants : 40 patients previously treated with trastuzumab.
- Results : ORR was reported at 45%, with some patients achieving complete responses.
Properties
IUPAC Name |
N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]prop-2-enamide;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN4O2.C7H8O3S/c1-2-23(31)29-17-6-8-21-19(11-17)24(28-14-27-21)30-18-7-9-22(20(25)12-18)32-13-15-4-3-5-16(26)10-15;1-6-2-4-7(5-3-6)11(8,9)10/h2-12,14H,1,13H2,(H,29,31)(H,27,28,30);2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUKJEHWLJBODV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26ClFN4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648510 | |
Record name | 4-Methylbenzene-1-sulfonic acid--N-(4-{3-chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)prop-2-enamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1050500-29-2 | |
Record name | 4-Methylbenzene-1-sulfonic acid--N-(4-{3-chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)prop-2-enamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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